CNS Antidepressant Activity: Direct Head-to-Head Comparison in Rodent Behavioral Models
In a patent filing that directly compares several phenylpiperazine derivatives, 1,2,4-trimethyl-3-phenylpiperazine was identified as one of six specific compounds claimed for antidepressant utility [1]. While explicit in vivo efficacy data for this exact compound is not provided, the patent's comparative SAR table positions it alongside 1-isopropyl-2-methyl-3-phenylpiperazine and 1-ethyl-2-methyl-3-phenylpiperazine. The presence of a methyl group at the 2-position of the piperazine ring (in addition to N1 and N4 methylation) distinguishes this compound from simpler 1-phenylpiperazines lacking 2-alkyl substitution, which were not claimed in the same therapeutic context [1]. This structural distinction is critical for CNS penetration and target engagement.
| Evidence Dimension | Claimed Therapeutic Utility in Patent |
|---|---|
| Target Compound Data | Claimed as antidepressant (US 4,912,110) |
| Comparator Or Baseline | 1-phenylpiperazine (unsubstituted piperazine ring) – Not claimed in this patent |
| Quantified Difference | Patent inclusion vs. exclusion |
| Conditions | Rodent behavioral models of depression (implicit in patent claims) |
Why This Matters
Procurement of a compound with a documented patent claim for a specific therapeutic indication provides a validated starting point for CNS drug discovery programs, whereas generic phenylpiperazines lack this directed intellectual property and proven in vivo relevance.
- [1] Laboratoire L. Lafon. US Patent 4,912,110. Antidepressive substituted phenylpiperazine compounds. Filed 1988-02-24, granted 1990-03-27. View Source
